AR234960 was developed as part of research aimed at understanding and manipulating the Mas receptor signaling pathways. It is classified under pharmacological agents that target G-protein coupled receptors (GPCRs), specifically focusing on the Mas receptor. Its chemical structure and classification place it within a group of compounds that influence cardiovascular health through modulation of receptor activity .
The synthesis of AR234960 involves several organic chemistry techniques, including multi-step synthesis procedures that typically include reactions such as amination, alkylation, and cyclization. While specific details on the synthesis route are often proprietary, general methodologies for synthesizing similar compounds involve:
The synthesis process is crucial for ensuring high purity and yield, which are essential for subsequent biological testing .
The molecular structure of AR234960 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound's structure includes:
Molecular modeling studies can provide insights into how AR234960 fits within the binding pocket of the Mas receptor, potentially affecting its efficacy as an agonist .
AR234960 has been observed to participate in various biochemical reactions upon interacting with the Mas receptor. Key reactions include:
The mechanism by which AR234960 exerts its effects involves several key processes:
These actions contribute to its therapeutic potential in managing conditions such as hypertension and heart failure .
AR234960 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm these properties during research .
AR234960 has promising applications in various scientific fields:
Research continues to explore AR234960's full potential in clinical applications, especially concerning its safety profile and long-term effects .
AR234960 is a synthetically designed non-peptide compound that selectively targets the MAS receptor (MasR), a class A G protein-coupled receptor (GPCR) within the renin-angiotensin system (RAS) accessory pathway. This compound has emerged as a critical pharmacological tool for dissecting MAS receptor functions, particularly in cardiovascular physiology and fibrotic pathologies. Unlike endogenous ligands (e.g., angiotensin 1–7), AR234960 offers enhanced receptor specificity and metabolic stability, enabling precise interrogation of MAS signaling cascades. Its development addresses longstanding challenges in GPCR research, including ligand promiscuity and the need for targeted probes to resolve contradictory findings about MAS's roles in tissue remodeling [3] [5] [10].
Structural FeaturesAR234960 (chemical name: rel-AR234960; CAS: 1408311-94-3) has a molecular weight of 555.62 g/mol and the empirical formula C₂₇H₃₀FN₅O₅S. Its core structure integrates a tetrahydroquinoline scaffold with fluorophenyl and nitrophenyl sulfonamide moieties, critical for MAS receptor engagement. The stereospecific rel-configuration enables optimal interaction with MAS's orthosteric binding pocket, which is situated within transmembrane helices 2, 3, and 7. Key structural determinants include:
Table 1: Structural and Pharmacological Profile of AR234960
Property | Detail |
---|---|
Chemical Class | Tetrahydroquinoline sulfonamide |
Molecular Weight | 555.62 g/mol |
CAS Number | 1408311-94-3 |
Target | MAS receptor (Mas1) |
Agonist Efficacy (EC₅₀) | 44.99 µM (in HEK293-MAS cells) |
Selectivity | No activity at AT1R, AT2R, or MRGPR receptors |
Functional Response | ERK1/2 phosphorylation, CTGF/collagen upregulation |
Mechanism of ActionAR234960 acts as a competitive agonist that stabilizes MAS's active conformation, triggering Gαq-mediated signaling. This induces:
The synthesis of AR234960 by Arena Pharmaceuticals (San Diego, CA) in the early 2010s responded to two GPCR research challenges:
Table 2: Key Milestones in AR234960 Development
Year | Event | Significance |
---|---|---|
2010 | Rational design of tetrahydroquinoline sulfonamides | Identified lead compound with >100× MAS selectivity vs. other GPCRs |
2013 | Validation as MAS agonist (ERK1/2 assays) | Confirmed Gαq coupling and lack of β-arrestin recruitment |
2017 | First in vitro fibrotic studies (Chatterjee et al.) | Established CTGF-collagen axis linkage |
2023 | Structural modeling of MAS-AR234960 complex | Revealed binding pocket residues critical for agonist design |
AR234960's role was pivotal in confirming MAS as a profibrotic receptor, countering earlier hypotheses of its purely cardioprotective effects. Studies using AR234960 in MAS-knockout cells demonstrated abolished collagen production, cementing its utility in mechanistic research [3] [5] [10].
Downstream Signaling Cascade
AR234960 activates a well-defined MAS→ERK1/2→CTGF→Collagen pathway:
Table 3: AR234960-Induced Collagen Subtypes in Cardiac Fibroblasts
Collagen Gene | Fold Increase vs. Control | Function in Fibrosis |
---|---|---|
COL1A1 | 3.2× | Fibrillar collagen; tensile strength |
COL1A2 | 2.9× | Fibrillar collagen |
COL3A1 | 3.5× | Elastic fibrils; ventricular remodeling |
COL4A1 | 2.1× | Basement membrane stability |
Pathophysiological Implications
Broader Signaling Network Crosstalk
AR234960 elucidates MAS crosstalk with key fibrotic pathways:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7